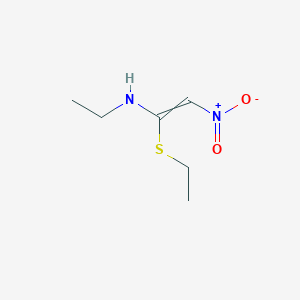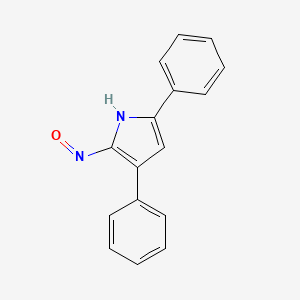
Cyclohexanecarboxylic acid, 4-pentyl-, 4-fluorophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarboxylic acid, 4-pentyl-, 4-fluorophenyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes and flavorings. This particular compound is characterized by the presence of a cyclohexane ring, a carboxylic acid group, a pentyl chain, and a fluorophenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanecarboxylic acid, 4-pentyl-, 4-fluorophenyl ester typically involves the esterification of cyclohexanecarboxylic acid with 4-fluorophenol in the presence of a suitable catalyst. The reaction is usually carried out under acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product. Additionally, industrial production may incorporate green chemistry principles to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanecarboxylic acid, 4-pentyl-, 4-fluorophenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent carboxylic acid and alcohol in the presence of water and an acid or base catalyst.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Hydrolysis: Cyclohexanecarboxylic acid and 4-fluorophenol.
Reduction: Cyclohexanemethanol and 4-fluorophenol.
Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclohexanecarboxylic acid, 4-pentyl-, 4-fluorophenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of cyclohexanecarboxylic acid, 4-pentyl-, 4-fluorophenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing the active carboxylic acid and alcohol components. These components may interact with enzymes or receptors, modulating various biochemical pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain targets due to its electron-withdrawing properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexanecarboxylic acid, 4-methoxy-, 4-methyl-2-pentyl ester
- Cyclohexanecarboxylic acid, 4-nitrophenyl ester
- Cyclohexanecarboxylic acid, 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl] ester
Uniqueness
Cyclohexanecarboxylic acid, 4-pentyl-, 4-fluorophenyl ester is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties. This fluorine substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
133856-77-6 |
|---|---|
Formule moléculaire |
C18H25FO2 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
(4-fluorophenyl) 4-pentylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H25FO2/c1-2-3-4-5-14-6-8-15(9-7-14)18(20)21-17-12-10-16(19)11-13-17/h10-15H,2-9H2,1H3 |
Clé InChI |
MHHQNFQAYOMTRF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)-](/img/structure/B14278667.png)
![4-Methyl-6-[6-(4-methylphenoxy)-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14278672.png)









![2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine](/img/structure/B14278758.png)
methanone](/img/structure/B14278765.png)
